molecular formula C8H8Br2Zn B6337709 4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran CAS No. 2241502-60-1

4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran

Cat. No. B6337709
CAS RN: 2241502-60-1
M. Wt: 329.3 g/mol
InChI Key: RDKMYNHVNXGYDQ-UHFFFAOYSA-M
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Description

4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran (4-BPZB/THF) is a complex organometallic compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. This compound is composed of a bromophenethyl group, zinc bromide, and tetrahydrofuran (THF). It has a variety of advantages and limitations for use in laboratory experiments, as well as a range of biochemical and physiological effects.

Scientific Research Applications

4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran is primarily used as a catalyst in organic synthesis reactions. It is used in a variety of reactions, including the synthesis of esters, amines, and heterocyclic compounds. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, 4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran is used in biochemistry and physiology to study the effects of zinc on various biological processes, such as enzyme activity and gene expression.

Mechanism of Action

4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran acts as a Lewis acid catalyst in organic synthesis reactions. It is believed to act by activating the substrate molecules, which then undergo a reaction with the Lewis base. The resulting product is then filtered and washed with 4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran have been studied extensively. Studies have shown that it can modulate enzyme activity, gene expression, and protein folding. It has also been found to have an effect on cell growth and differentiation. In addition, it has been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. In addition, it is non-toxic and does not produce any hazardous by-products. However, it is limited in its ability to catalyze certain reactions, such as the synthesis of heterocyclic compounds.

Future Directions

Given the wide range of applications for 4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran, there are a number of possible future directions for research. One possible direction is to investigate the effects of this compound on other biological processes, such as cell signaling and apoptosis. Another possible direction is to explore the use of this compound as a potential therapeutic agent for various diseases. In addition, further research could be conducted to improve the synthesis method of this compound and to develop more efficient catalysts. Finally, research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives.

Synthesis Methods

4-BPZB/4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran can be synthesized through the reaction of 4-bromophenethyl bromide, zinc powder, and 4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran. The reaction is conducted in an inert atmosphere with a molar ratio of 1:1:1.5. The reaction mixture is heated to 90 °C and stirred for three hours. The resulting product is then filtered and washed with 4-Bromophenethylzinc bromide, 0.5M in tetrahydrofuran. The product is then dried in a vacuum oven at 40 °C and stored in a cool, dark place.

properties

IUPAC Name

1-bromo-4-ethylbenzene;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKMYNHVNXGYDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)Br.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenethylzinc bromide

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